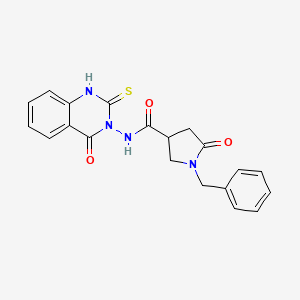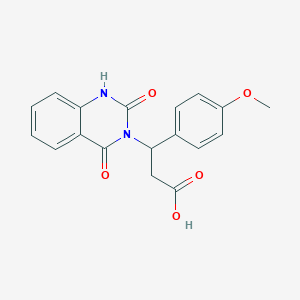![molecular formula C20H20ClN3O3S B6477116 8-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline CAS No. 2640828-52-8](/img/structure/B6477116.png)
8-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline is a compound with diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry. Known for its unique structure, it combines a quinoline core with a chloropyridine moiety and a sulfonyl-substituted piperidine ring, contributing to its distinctive chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline typically involves multiple steps:
Synthesis of the Chloropyridine Intermediate:
Starting from commercially available 3-chloropyridine, reactions with appropriate halogenating agents under controlled conditions yield the desired 3-chloropyridin-4-yl intermediate.
Formation of the Piperidine Derivative:
The intermediate is then reacted with piperidine through nucleophilic substitution reactions, facilitated by organic bases and solvents, to form the piperidinyl intermediate.
Sulfonylation Reaction:
The piperidinyl intermediate undergoes a sulfonylation reaction using sulfonyl chlorides under basic conditions to introduce the sulfonyl group.
Coupling with Quinoline:
Finally, the sulfonylated piperidine is coupled with quinoline derivatives through palladium-catalyzed cross-coupling reactions to form the target compound.
Industrial Production Methods
Industrial-scale production often involves optimizing these synthetic routes for better yields and efficiency. Techniques like continuous flow chemistry and the use of robust catalysts are employed to streamline the process, reduce reaction times, and improve overall productivity.
Chemical Reactions Analysis
Types of Reactions
8-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents to yield various oxidized products.
Reduction: Reduction reactions can convert certain functional groups within the molecule, such as the sulfonyl group, to their corresponding reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions allow for the modification of the pyridine and quinoline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Hydrogen gas with palladium/carbon catalyst or sodium borohydride.
Substitution: Various halides, nucleophiles, or electrophiles under suitable conditions like base or acid catalysis.
Major Products
Oxidation products often include quinoline N-oxides and chloropyridine sulfonates.
Reduction products typically feature altered functionalities on the piperidinyl and quinoline rings.
Substitution products depend on the specific reagents used but usually involve modified quinoline or pyridine derivatives.
Scientific Research Applications
8-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline has extensive applications in scientific research:
Chemistry: Used as a building block in organic synthesis for constructing complex molecules.
Biology: Serves as a probe in biochemical assays to study enzyme functions and interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate or lead compound for drug development, particularly for its biological activity against certain targets.
Industry: Applied in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 8-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline involves interactions with molecular targets:
Molecular Targets: It interacts with specific enzymes, receptors, or proteins, often inhibiting or modulating their activity.
Pathways Involved: The compound may affect various biochemical pathways, such as signal transduction or metabolic processes, by binding to key regulatory proteins or enzymes.
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives and sulfonylated piperidine analogs:
Quinoline Derivatives: Compounds like quinine, chloroquine, and mefloquine, known for their antimalarial and antibacterial properties.
Sulfonylated Piperidines: Molecules such as tosylated piperidines, which are used in organic synthesis and as intermediates in pharmaceutical production.
What sets 8-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline apart is its unique combination of functional groups, leading to distinctive reactivity and biological activity profiles. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
8-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]sulfonylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S/c21-17-13-22-10-6-18(17)27-14-15-7-11-24(12-8-15)28(25,26)19-5-1-3-16-4-2-9-23-20(16)19/h1-6,9-10,13,15H,7-8,11-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHMTTWIERHEQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B6477034.png)
![3-methyl-5-[(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B6477039.png)
![3-methyl-6-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B6477046.png)


![8-[(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline](/img/structure/B6477067.png)
![3-methyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B6477075.png)
![5-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B6477083.png)
![2-methyl-4-({1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]azetidin-3-yl}oxy)pyridine](/img/structure/B6477091.png)
![1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6477096.png)
![1-benzyl-N-[7-bromo-4-oxo-2-(prop-2-yn-1-ylsulfanyl)-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B6477102.png)
![1-benzyl-N-[7-bromo-4-oxo-2-(prop-2-en-1-ylsulfanyl)-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B6477118.png)

![4-methanesulfonyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6477140.png)
